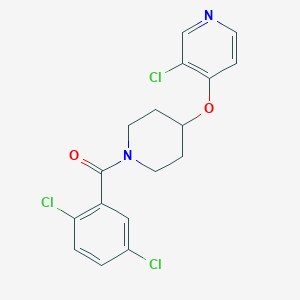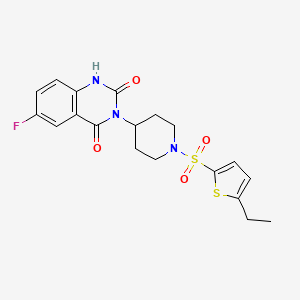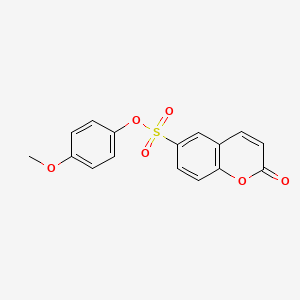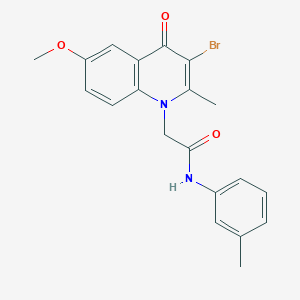
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,5-dichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,5-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C17H15Cl3N2O2 and its molecular weight is 385.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermal, Optical, and Structural Studies
Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a compound closely related to the one of interest. They synthesized a compound by the substitution reaction and characterized it through various spectroscopic techniques. The study revealed the compound's thermal stability in the temperature range of 20-170°C, providing insights into its suitability for applications requiring thermal resistance. The crystal structure, stabilized by inter and intra-molecular hydrogen bonds and π-π interactions, was elucidated, highlighting its potential for various applications in materials science (Karthik et al., 2021).
Antimicrobial Activity
Mallesha and Mohana (2014) explored the synthesis and in vitro antimicrobial activity of derivatives closely resembling the queried compound. They synthesized a series of new derivatives and evaluated them for antibacterial and antifungal activities. Certain derivatives exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobial agents (Mallesha & Mohana, 2014).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) synthesized and studied a series of novel biologically potent heterocyclic compounds, incorporating elements such as oxazole, pyrazoline, and pyridine. These compounds showed promising results against a panel of 60 cancer cell lines and exhibited antibacterial and antifungal activities. Molecular docking studies supported their potential use in overcoming microbe resistance to pharmaceutical drugs, suggesting a significant scope for their application in cancer and infection treatment (Katariya, Vennapu, & Shah, 2021).
Synthesis and Reactivity
Pouzet et al. (1998) focused on the synthesis of a compound with a similar core structure, investigating its reactivity towards sulfur- and oxygen-containing nucleophiles. The method provided a straightforward approach to functionalizing the compound, offering a valuable tool for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science (Pouzet et al., 1998).
Chiral Intermediate Production
Ni, Zhou, and Sun (2012) reported on the production of a key chiral intermediate of an anti-allergic drug using a newly isolated Kluyveromyces sp. in an aqueous two-phase system. This research demonstrates the compound's importance in the pharmaceutical manufacturing process, showcasing its role in the stereoselective synthesis of drug intermediates (Ni, Zhou, & Sun, 2012).
Propiedades
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2,5-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O2/c18-11-1-2-14(19)13(9-11)17(23)22-7-4-12(5-8-22)24-16-3-6-21-10-15(16)20/h1-3,6,9-10,12H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRIEVYOJOMSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate](/img/structure/B2686689.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2686693.png)
![2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2686694.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2686695.png)
![2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2686696.png)



![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2686703.png)
![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B2686704.png)
![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2686705.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B2686709.png)

